

Application Note: Quantification of 6-Hydroxydodecanoyl-CoA in Tissue Samples

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Compound of Interest

Compound Name: 6-Hydroxydodecanoyl-CoA

Cat. No.: B15547020

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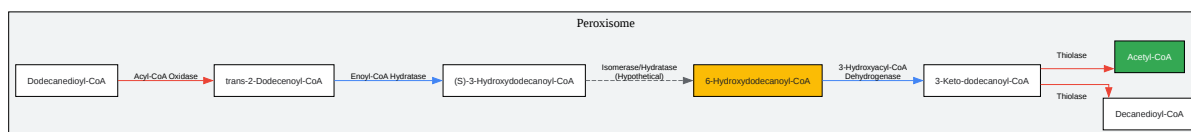
Introduction

6-Hydroxydodecanoyl-CoA is a key intermediate in the peroxisomal β -oxidation pathway of dicarboxylic acids. This metabolic pathway is crucial for the degradation of long-chain dicarboxylic acids that are formed from the ω -oxidation of monocarboxylic acids. Peroxisomal β -oxidation serves as an alternative route to mitochondrial fatty acid oxidation, particularly for substrates that are not readily metabolized in the mitochondria, such as very-long-chain fatty acids and dicarboxylic acids. The accurate quantification of **6-Hydroxydodecanoyl-CoA** in tissue samples is essential for studying the flux through this pathway, identifying potential enzymatic deficiencies, and understanding the metabolic implications of peroxisomal disorders. This application note provides a detailed protocol for the sensitive and specific quantification of **6-Hydroxydodecanoyl-CoA** in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway: Peroxisomal β -Oxidation of Dicarboxylic Acids

Dicarboxylic acids undergo a series of enzymatic reactions within the peroxisome to be shortened by two carbons per cycle, generating acetyl-CoA. **6-Hydroxydodecanoyl-CoA** is formed during the β -oxidation of a 12-carbon dicarboxylic acid, dodecanedioic acid. The

pathway involves sequential dehydrogenation, hydration, and a second dehydrogenation before thiolitic cleavage.

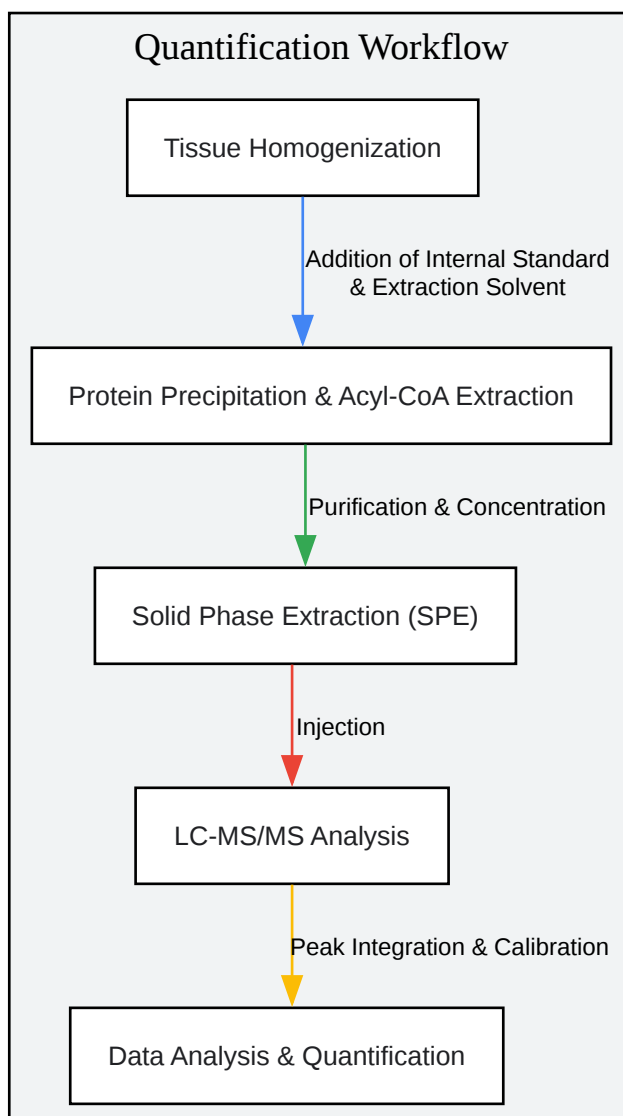


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Caption: Peroxisomal β -oxidation of dodecanedioyl-CoA.

Experimental Workflow

The quantification of **6-Hydroxydodecanoyl-CoA** from tissue samples involves several critical steps, from sample collection and preparation to instrumental analysis and data processing. A robust and reproducible workflow is essential for obtaining accurate and reliable quantitative data.



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